![molecular formula C10H18O B14428821 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol CAS No. 80113-80-0](/img/structure/B14428821.png)
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with an isopropyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethan-1-ol Moiety: The ethan-1-ol group can be added through a Grignard reaction where the cyclopentene derivative reacts with ethyl magnesium bromide followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH₄ (Lithium aluminum hydride) or NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄, H₂ (Hydrogen gas) with a catalyst
Substitution: SOCl₂, PBr₃, HCl (Hydrochloric acid)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Alkyl halides, ethers
Applications De Recherche Scientifique
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol can be compared with similar compounds such as:
1-(Cyclopent-2-en-1-yl)propan-2-one: Similar cyclopentene structure but with a ketone group instead of an alcohol.
4-Isopropenylphenol: Contains an isopropyl group and a phenol moiety, differing in the aromatic ring structure.
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Similar cyclopentene ring but with a pyrrolidine group.
Propriétés
Numéro CAS |
80113-80-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(4-propan-2-ylcyclopenten-1-yl)ethanol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-4-5-10(6-9)8(3)11/h5,7-9,11H,4,6H2,1-3H3 |
Clé InChI |
XYPRAORYAAWJAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC=C(C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


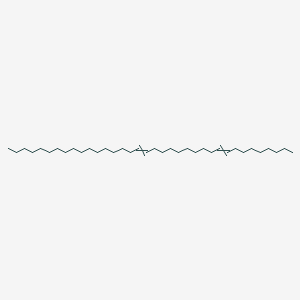
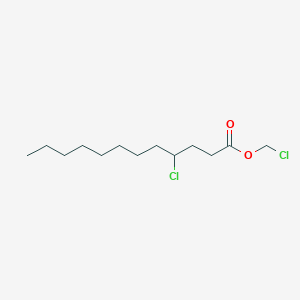
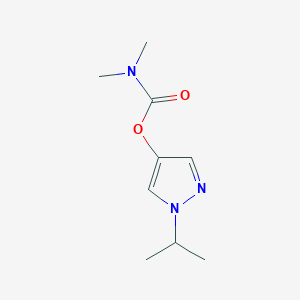
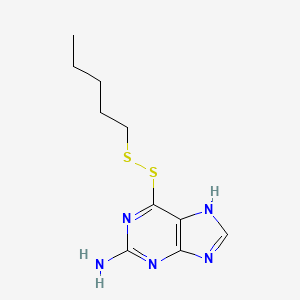

![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)

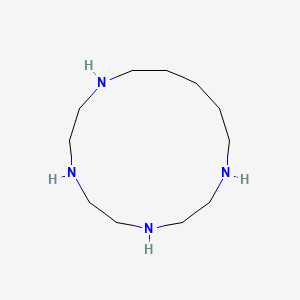

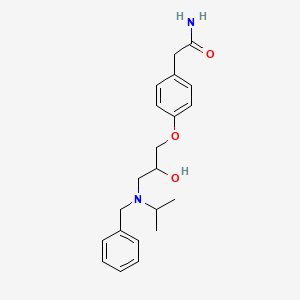

![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

